![molecular formula C8H12O2 B2529617 Bicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 1824197-32-1](/img/structure/B2529617.png)
Bicyclo[3.2.0]heptane-6-carboxylic acid
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Overview
Description
Bicyclo[3.2.0]heptane-6-carboxylic acid is a type of polycyclic olefin and an ortho-fused bicyclic hydrocarbon . It is a compound with a unique structure that has been the subject of various studies .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives was developed as bicyclic analogues of γ-aminobutyric acid . A sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline served as the key step in these syntheses . Another study reported a direct route for the synthesis of highly functionalized bicyclo[3.2.0]heptane core containing the bridged lactone with the functionalized C-12 substituent of bielschowskysin .
Molecular Structure Analysis
The placement of the N-Boc-amino groups in the two stereoisomers in either pseudo-equatorial or pseudo-axial positions renders the molecules conformationally locked, with N-Boc-protected γ-aminobutyric acid (GABA) embedded within the bicyclic core . Despite the different conformations of the urethane and distinct crystal packing, the bicyclic core units of the two stereoisomers adopt virtually identical structures .
Chemical Reactions Analysis
The chemical reactions of Bicyclo[3.2.0]heptane-6-carboxylic acid are not well-documented in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of Bicyclo[3.2.0]heptane-6-carboxylic acid are not well-documented in the literature .
Scientific Research Applications
Medicinal Chemistry Building Blocks
Bicyclo[3.2.0]heptane-6-carboxylic acid serves as a valuable building block in medicinal chemistry. Researchers have explored its use in the synthesis of various bioactive compounds. Notably, it can be incorporated into complex molecules with three contiguous stereocenters, making it a versatile scaffold for drug development .
Enantioselective Baeyer-Villiger Oxidation
This compound finds application in the study of enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo[3.2.0]hept-2-en-6-one. Understanding its reactivity and selectivity in this context contributes to the development of efficient oxidation methodologies .
Privileged Molecular Structure
Bicyclo[3.2.0]heptane scaffolds are considered privileged molecular structures due to their prevalence in various bioactive natural products. Examples include camphor, sordarins, α-santalol, and β-santalol. Researchers explore these compounds for their potential therapeutic properties .
Mechanism of Action
Safety and Hazards
Future Directions
The intrinsic property of the bicyclo[3.2.0]heptane core to favor adoption of a boat-like conformation, which is largely unaffected by various substitution patterns, has been documented . This property is useful in the design of molecules with spatial and directional fixation of pharmacophoric groups . The aza-BCHep RAE 6a underwent a successful Minisci reaction with several heterocycle acceptors, affording the corresponding bis-heterocyclic products 7a – 7c in good yields . This indicates potential future directions for the use of Bicyclo[3.2.0]heptane-6-carboxylic acid in chemical synthesis .
properties
IUPAC Name |
bicyclo[3.2.0]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCQUSYFDWNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.0]heptane-6-carboxylic acid |
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